2,2,7-Trimethyl-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-5-one
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Overview
Description
2,2,7-Trimethyl-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-5-one is a complex organic compound with a unique structure that includes a pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7-Trimethyl-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of acid catalysts to facilitate the cyclization of dihydropyran derivatives . The reaction conditions often include refluxing the reactants in an organic solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as phenolsulfonic acid-formaldehyde resin can be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2,2,7-Trimethyl-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2,2,7-Trimethyl-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2,7-Trimethyl-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog with similar structural features.
2H-Pyran, 3,4-dihydro-: Another related compound with a pyran ring system.
Cyclocoumarol: A compound with a similar pyranocoumarin structure.
Uniqueness
2,2,7-Trimethyl-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-5-one is unique due to its specific substitution pattern and the presence of multiple methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
77901-42-9 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,2,7-trimethyl-3,4-dihydropyrano[3,2-c]pyran-5-one |
InChI |
InChI=1S/C11H14O3/c1-7-6-9-8(10(12)13-7)4-5-11(2,3)14-9/h6H,4-5H2,1-3H3 |
InChI Key |
FATSIZOBRODHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC(O2)(C)C)C(=O)O1 |
Origin of Product |
United States |
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